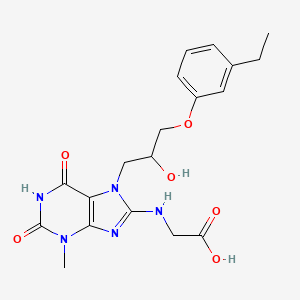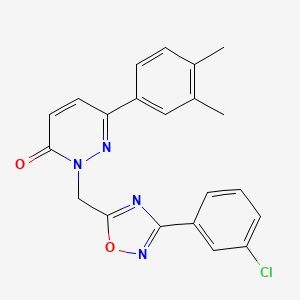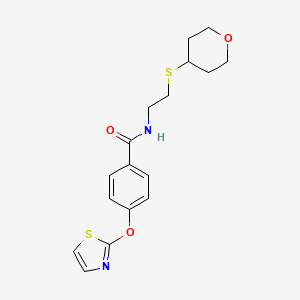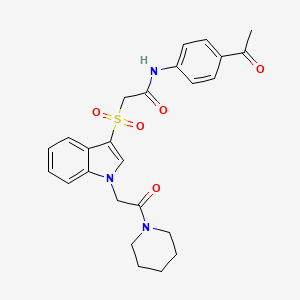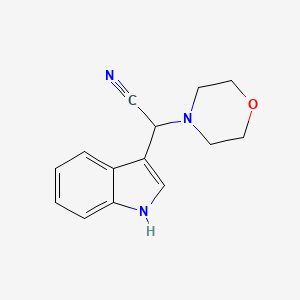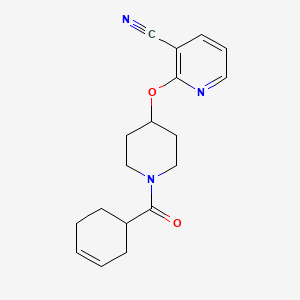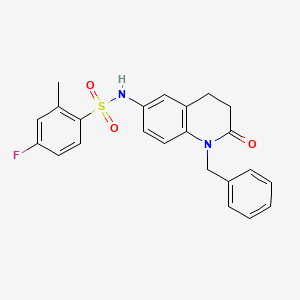
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid” often belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, such as those used in the synthesis of tetracycline derivatives . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are often used to confirm the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is also used for the analysis of polymers .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic aromatic substitution . The reactions are monitored by following the perturbations observed in the 1H–15N heteronuclear single quantum coherence (HSQC) spectra of the proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their melting point, relative density, vapor pressure, and solubility in water and various organic solvents .Aplicaciones Científicas De Investigación
Synthetic Studies and Chemical Structure Analysis
Synthesis of Key Intermediates : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, highlights the importance of compounds like 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid in medicinal chemistry. This synthesis involved condensation and cyclodehydration processes, demonstrating the compound's utility in complex chemical reactions (Li et al., 2013).
Crystal Structure and Spectroscopy : The detailed study of the crystal structure of similar compounds provides insights into their molecular interactions and stability. The packing diagram from crystallographic analysis shows how aromatic stacking interactions and hydrogen bonds stabilize the structure, which is essential for understanding the compound's behavior in different environments (Li et al., 2013).
Advanced Organic Synthesis Techniques
Asymmetric Synthesis : The compound's derivatives are used in the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process involves condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with various aldehydes, illustrating the compound's role in producing pharmacologically relevant structures (Davies et al., 2009).
Tert-Butoxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids showcases the compound's versatility in organic synthesis (Saito et al., 2006).
Medicinal Chemistry Applications
Antibacterial Properties : The study of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with similar structures to this compound, reveals their significant activities against Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Koga et al., 1980).
Synthesis of Glycuronamides : Glycopyranosiduronic acids linked to amino acids, prepared using O-tert-butyl and Nε-tert-butyloxycarbonyl protected amino acid tert-butyl esters, demonstrate the role of similar compounds in synthesizing microbial polysaccharides and their conversion into neoglycoconjugates. This has potential applications in immunochemical studies (Chernyak et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNEJJFMGIKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
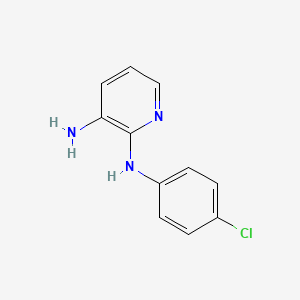
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

